![molecular formula C17H24N4O B4583822 N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their potential in medical chemistry and various biological activities. Its structure is characterized by a benzimidazole moiety, which is a crucial pharmacophore in drug discovery.
Synthesis Analysis
The synthesis of related compounds often involves reactions like acylation, alkylation, and cyclodesulfurization. For example, Shibuya et al. (2018) described the synthesis of a similar compound, K-604, which showed promising pharmacological effects and safety as a clinical candidate (Shibuya et al., 2018).
Molecular Structure Analysis
Structural analysis is typically done using techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, Ismailova et al. (2014) analyzed a similar compound using these methods, revealing specific details about molecular geometry and interactions (Ismailova et al., 2014).
Wissenschaftliche Forschungsanwendungen
ACAT Inhibitors for Disease Treatment
Research has identified derivatives of benzimidazole, such as K-604, as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. These compounds have shown promise in the treatment of diseases involving ACAT-1 overexpression due to their enhanced aqueous solubility and improved oral absorption, marking them as potential clinical candidates for addressing incurable diseases associated with ACAT-1 activity (Shibuya et al., 2018).
MCH-R1 Antagonists for Obesity Treatment
A series of 2-heteroaryl substituted benzimidazole derivatives, featuring the piperidinylphenyl acetamide group, have been synthesized and evaluated as antagonists of the Melanin Concentrating Hormone Receptor 1 (MCH-R1). These compounds, including a particularly potent analog with an IC50 value of 1 nM, could potentially be utilized in the treatment of obesity, given their strong MCH-R1 binding activity, low hERG binding activity, good metabolic stability, and favorable pharmacokinetic properties (Lim et al., 2013).
Antimicrobial Nano-Materials
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and Candida species. These compounds have demonstrated significant effectiveness, particularly against fungal infections, highlighting their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
H1-Antihistaminic Agents
Derivatives of 2-(4-substituted-1-piperazinyl)benzimidazoles have been prepared and tested for H1-antihistaminic activity, showing significant efficacy both in vitro and in vivo. These compounds, particularly those with oxygen-containing substituents, have shown potent antihistaminic activity, suggesting their utility as clinical candidates for treating histamine-related conditions (Iemura et al., 1986).
Antitumor Activities
A series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities against human cervical and lung cancer cell lines. Certain compounds have shown potent antiproliferative activity, with one compound inducing cell apoptosis and causing G1-phase arrest in the cell division cycle of HeLa cells, indicating potential for cancer treatment (Wu et al., 2017).
Eigenschaften
IUPAC Name |
N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-3-21-16-8-7-14(18-13(2)22)11-15(16)19-17(21)12-20-9-5-4-6-10-20/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSANGJNDVMLFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C)N=C1CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.